N,N'-(Ethane-1,1-diyl)diethanethioamide

Description

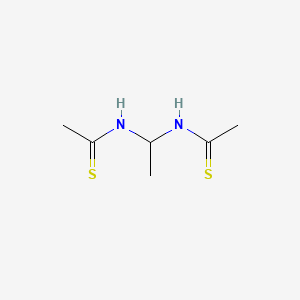

N,N'-(Ethane-1,1-diyl)diethanethioamide is a symmetrical bisamide featuring an ethane-1,1-diyl backbone with two ethanethioamide (-C(S)NH₂) groups. The geminal arrangement of the substituents on the central ethane moiety distinguishes it from linear analogs (e.g., ethane-1,2-diyl derivatives). Thioamide groups introduce sulfur atoms in place of oxygen, altering electronic properties, hydrogen-bonding capabilities, and reactivity compared to conventional amides. This compound is structurally analogous to N,N-(ethane-1,1-diyl)dibenzamide (a well-studied bisamide in ), but its thioamide functionality confers unique physicochemical and biological properties .

Properties

CAS No. |

92053-35-5 |

|---|---|

Molecular Formula |

C6H12N2S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

N-[1-(ethanethioylamino)ethyl]ethanethioamide |

InChI |

InChI=1S/C6H12N2S2/c1-4(7-5(2)9)8-6(3)10/h4H,1-3H3,(H,7,9)(H,8,10) |

InChI Key |

GABHZUNCGQSFGI-UHFFFAOYSA-N |

Canonical SMILES |

CC(NC(=S)C)NC(=S)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,1-diyl)diethanethioamide typically involves the reaction of ethanethioamide with ethane-1,1-diyl dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N,N’-(Ethane-1,1-diyl)diethanethioamide may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,1-diyl)diethanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioamide groups to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thioamide groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides, sulfoxides

Reduction: Amines

Substitution: Various substituted ethanethioamides

Scientific Research Applications

N,N’-(Ethane-1,1-diyl)diethanethioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N,N’-(Ethane-1,1-diyl)diethanethioamide exerts its effects involves its interaction with specific molecular targets. The thioamide groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N'-(Ethane-1,1-diyl)diethanethioamide and related compounds:

Structural and Electronic Differences

- Backbone Geometry: The ethane-1,1-diyl group creates a geminal configuration, inducing steric hindrance and non-planar molecular geometries. For example, N,N-(ethane-1,1-diyl)dibenzamide exhibits a 48.8° dihedral angle between benzene rings , whereas ethane-1,2-diyl analogs (e.g., N,N′-ethane-1,2-diylbis(oxybenzene)) adopt linear conformations .

- Functional Groups : Thioamides (-C(S)NH₂) exhibit reduced hydrogen-bond strength (NH⋯S ≈ 3.3–3.5 Å vs. NH⋯O ≈ 2.8–3.0 Å) compared to amides, impacting solubility and crystallinity. Sulfur’s larger atomic radius also enhances π-backbonding with transition metals, making thioamides superior ligands in coordination chemistry .

Research Findings and Data Tables

Table 1: Hydrogen-Bonding Parameters in Selected Bisamides

*Theoretical values based on sulfur’s van der Waals radius and literature analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.